molecular formula C9H7Cl2N3S B1420962 2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide CAS No. 1240526-55-9

2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide

Cat. No.: B1420962
CAS No.: 1240526-55-9
M. Wt: 260.14 g/mol
InChI Key: CURPYPSEJIFOTB-UHFFFAOYSA-N
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Description

2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide is a chemical compound with the CAS Number: 1240526-55-9 . It has a molecular weight of 260.15 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7Cl2N3S/c10-5-1-7(11)9-13-6(2-8(12)15)4-14(9)3-5/h1,3-4H,2H2,(H2,12,15) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis of Chloroimidazo[4,5-c]pyridines and Related Derivatives

Rousseau and Robins (1965) developed a new route for synthesizing various chloroimidazo[4,5-c]pyridines, including derivatives like 4-chloroimidazo[4,5-c]pyridine and 6-chloroimidazo[4,5-c]pyridine. This synthesis method is a foundational approach in the development of derivatives related to 2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide (Rousseau & Robins, 1965).

Phosphorescent Properties of Isomers

Li and Yong (2019) explored novel positional isomers with 2-chloroimidazo[1,2-a]pyridine, demonstrating different phosphorescent colors and quantum yields. These isomers show phosphorescent color switching in response to acid-base vapor stimuli, indicating potential applications in organic materials and dynamic functional materials (Li & Yong, 2019).

Preparation of 3-Deazapurine Ribonucleosides

Montgomery, Shortnacy, and Clayton (1977) investigated methods for preparing 3-deazapurine ribonucleosides using 4,6-dichloroimidazo[4,5-c]pyridine, a closely related compound. This work provides insights into nucleoside synthesis, relevant to the broader field of derivatives like this compound (Montgomery, Shortnacy, & Clayton, 1977).

Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives

Nowicka et al. (2015) synthesized 2-thioxoimidazo[4,5-b]pyridine derivatives and screened them for antiproliferative activity in vitro against human cancer and normal mouse fibroblast cell lines. This study indicates the potential biomedical applications of imidazo[4,5-b]pyridine derivatives in cancer research (Nowicka et al., 2015).

Safety and Hazards

The safety data sheet (MSDS) for this compound can be found online . It’s always important to refer to the MSDS for handling and safety information.

Biochemical Analysis

Biochemical Properties

2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This binding can lead to the inhibition or activation of these enzymes, thereby affecting various signaling pathways . Additionally, this compound can interact with proteins involved in cellular stress responses, potentially modulating their activity and influencing cellular homeostasis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell growth and apoptosis . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, it may upregulate or downregulate the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates . Furthermore, this compound can impact mitochondrial function, affecting cellular energy production and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, altering their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in the transcriptional activity of specific genes, thereby modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological responses . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, such as cellular damage or organ toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in metabolic processes . For instance, the compound can affect the activity of enzymes involved in the metabolism of nucleotides or amino acids . These interactions can lead to changes in metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cellular membranes or passively diffuse into cells . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors, or to the mitochondria, where it can influence energy production . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes .

Properties

IUPAC Name

2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3S/c10-5-1-7(11)9-13-6(2-8(12)15)4-14(9)3-5/h1,3-4H,2H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURPYPSEJIFOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Cl)CC(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301217518
Record name 6,8-Dichloroimidazo[1,2-a]pyridine-2-ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301217518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240526-55-9
Record name 6,8-Dichloroimidazo[1,2-a]pyridine-2-ethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240526-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dichloroimidazo[1,2-a]pyridine-2-ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301217518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide
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2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide
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2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide
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2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide
Reactant of Route 5
2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide
Reactant of Route 6
2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide

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